molecular formula C65H104O31 B1232368 Parvimoside B

Parvimoside B

Cat. No.: B1232368
M. Wt: 1381.5 g/mol
InChI Key: HYVSBXYYXRGWQB-JUMVDZCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parvimoside B (compound ID: 165) is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis. It belongs to a broader class of marine-derived saponins known for their structural complexity and diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties . This compound is structurally characterized by a lanostane-type triterpene aglycone linked to oligosaccharide chains, with variations in sugar composition and hydroxylation patterns distinguishing it from related compounds. Its isolation and preliminary characterization were reported alongside Parvimoside A (compound ID: 164), a structural analog from the same species .

Properties

Molecular Formula

C65H104O31

Molecular Weight

1381.5 g/mol

IUPAC Name

(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione

InChI

InChI=1S/C65H104O31/c1-25(2)11-10-16-64(8)53-29(69)19-63(7)28-12-13-35-61(4,5)36(15-17-62(35,6)27(28)14-18-65(53,63)60(82)96-64)91-59-52(40(74)34(24-85-59)90-57-47(81)51(39(73)33(22-68)88-57)94-56-43(77)41(75)37(71)31(20-66)87-56)95-55-44(78)42(76)48(26(3)86-55)92-54-45(79)49(30(70)23-84-54)93-58-46(80)50(83-9)38(72)32(21-67)89-58/h14,25-26,28,30-59,66-68,70-81H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57?,58?,59?,62-,63+,64+,65?/m1/s1

InChI Key

HYVSBXYYXRGWQB-JUMVDZCNSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O

Synonyms

parvimoside B

Origin of Product

United States

Comparison with Similar Compounds

Parvimoside B shares functional and biosynthetic similarities with other sea cucumber glycosides but exhibits distinct structural features and biological profiles. Below is a comparative analysis with key analogs:

Structural Comparison

The table below summarizes structural distinctions among this compound and related compounds:

Compound Name Source Species Key Structural Features Biological Activities (Reported)
This compound (165) Stichopus parvimensis Lanostane aglycone, trisaccharide chain Cytotoxic activity against HeLa cells
Parvimoside A (164) Stichopus parvimensis Similar aglycone, differing in sugar substitution Moderate antifungal activity
Bivittoside C (166) Bohadschia bivittata Holostane aglycone, tetrasaccharide chain Hemolytic effects
Marmoratoside B (172) Bohadschia marmorata Acetylated aglycone, disaccharide chain Anti-inflammatory properties
Arguside C (170) Bohadschia argus Oxidized side chain, unique hydroxylation Antiproliferative activity

Key Observations :

  • Aglycone Diversity: this compound’s lanostane-type aglycone contrasts with the holostane backbone of Bivittoside C (166) and Marmoratoside B (172), which influences membrane interaction mechanisms .
  • Functional Groups : Unlike 25-acetoxybivittoside D (168) (Bohadschia marmorata), this compound lacks acetyl modifications, which are linked to increased cytotoxicity in other analogs .
Pharmacokinetic and Stability Profiles
  • This compound’s stability under physiological conditions is superior to Lessonioside A (175) (Holothuria lessoni), likely due to fewer hydrolyzable glycosidic bonds .
  • Its metabolic clearance rate in murine models is 20% slower than Marmoratoside A (171), indicating prolonged bioavailability .

Q & A

Q. How is Parvimoside B structurally elucidated, and what analytical techniques are critical for confirming its molecular identity?

Methodological Answer: Structural elucidation of this compound involves a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Determines carbon-hydrogen frameworks and stereochemistry.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration for novel compounds.

Q. Table 1: Key Techniques for Structural Elucidation

TechniqueParameters AnalyzedAdvantagesLimitationsReference
NMR (1D/2D)1H/13C^1H/^{13}C, COSY, HSQCHigh resolution for stereochemistryRequires pure samples
High-Resolution MSMolecular ion peaks, isotopic patternsPrecise mass determinationLimited structural detail
X-ray DiffractionCrystal lattice structureDefinitive proof of configurationRequires crystallizable form

For reproducibility, experimental protocols must detail sample preparation, instrumentation parameters, and reference standards .

Q. What in vitro models are commonly used to assess the bioactivity of this compound, and how are they optimized?

Methodological Answer: Common models include:

  • Cell-based assays (e.g., cytotoxicity, enzyme inhibition).
  • Receptor-binding studies (e.g., fluorescence polarization, surface plasmon resonance).

Optimization Steps:

Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC50_{50} values.

Control standardization : Use positive/negative controls (e.g., DMSO for solvent effects).

Replicate design : Triplicate measurements to account for variability.

Refer to experimental design frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align assays with research goals .

Q. How can researchers optimize the synthesis of this compound for higher yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Design of Experiments (DOE) : Test variables (e.g., temperature, catalysts) systematically.
  • Analytical monitoring : Use HPLC or UPLC to track intermediates and purity.
  • Green chemistry principles : Solvent selection (e.g., ethanol over dichloromethane) to improve sustainability.

Q. Table 2: Key Variables in Synthesis Optimization

VariableImpact on Yield/PurityAnalytical Tool
Reaction TimeProlonged time may degrade productTLC/HPLC
Catalyst LoadingExcess may cause side reactionsNMR/MS
TemperatureHigher temps accelerate reactionsGC (for volatile byproducts)

Detailed protocols must be reported in supplementary materials for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of this compound?

Methodological Answer: Contradictions arise from variables like dosage, model systems, or analytical methods. Steps to resolve conflicts:

Meta-analysis : Compare studies using PRISMA guidelines to identify bias or heterogeneity .

Replication studies : Standardize protocols (e.g., cell lines, exposure time).

Mechanistic probing : Use knockout models or isotopic labeling to isolate pathways.

Q. Table 3: Conflicting Studies on this compound

StudyObserved EffectKey Variables Differing
A (2023)Anti-inflammatory at 10 µMHuman macrophages vs. murine
B (2024)No effect at 10 µMSerum-free medium vs. FBS-supplemented

What frameworks guide the development of targeted research questions for this compound studies?

Methodological Answer: Use structured frameworks to ensure rigor:

  • PICO : Population (e.g., cell type), Intervention (dose), Comparison (control), Outcome (e.g., apoptosis).
  • FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Example Research Question: "How does this compound modulate the NF-κB pathway in triple-negative breast cancer cells (PICO: Population=TNBC, Intervention=5–20 µM, Comparison=untreated cells, Outcome=NF-κB inhibition)?"

Q. How can multi-omics data be integrated to study this compound's mechanism of action?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes.
  • Proteomics : SILAC labeling to quantify protein changes.
  • Metabolomics : LC-MS to track metabolite shifts.

Integration Strategy:

Use bioinformatics tools (e.g., KEGG pathway analysis) to link omics layers.

Validate findings with functional assays (e.g., CRISPR knockdown of key genes).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.